Cas no 138524-05-7 (Acetic acid,2,2,2-trifluoro-, 11-mercaptoundecyl ester)

Acetic acid,2,2,2-trifluoro-, 11-mercaptoundecyl ester Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2,2,2-trifluoro-, 11-mercaptoundecyl ester
- 11-sulfanylundecyl 2,2,2-trifluoroacetate
- 11-Mercaptoundecyl trifluoroacetate
- 11-Mercaptoundecyl trifluroacetate,99%
- 11-MERCAPTOUNDECYL TRIFLUROACETATE, 99per cent
- SCHEMBL963600
- 138524-05-7
- AKOS015908972
- 11-Mercaptoundecyl trifluoroacetate, 99%
- 11-Mercaptoundecyl 2,2,2-trifluoroacetate
- 11-Sulfanylundecyl trifluoroacetate
- YOZNBMSWVPXLKM-UHFFFAOYSA-N
- DTXSID90693506
-
- MDL: MFCD09842697
- Inchi: InChI=1S/C13H23F3O2S/c14-13(15,16)12(17)18-10-8-6-4-2-1-3-5-7-9-11-19/h19H,1-11H2
- InChI Key: YOZNBMSWVPXLKM-UHFFFAOYSA-N
- SMILES: SCCCCCCCCCCCOC(C(F)(F)F)=O
Computed Properties
- Exact Mass: 300.13700
- Monoisotopic Mass: 300.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 12
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 27.3A^2
Experimental Properties
- Density: 1.059 g/mL at 25 °C
- Melting Point: 50-51 °C
- Flash Point: Fahrenheit: >230 ° f
Celsius: >110 ° c - Refractive Index: n20/D 1.4294
- PSA: 65.10000
- LogP: 4.53260
Acetic acid,2,2,2-trifluoro-, 11-mercaptoundecyl ester Security Information
- Hazard Statement: H413
- Hazardous Material transportation number:UN 3334
- WGK Germany:3
- Storage Condition:2-8°C
Acetic acid,2,2,2-trifluoro-, 11-mercaptoundecyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 674230-50MG |
Acetic acid,2,2,2-trifluoro-, 11-mercaptoundecyl ester |
138524-05-7 | 99% | 50MG |
¥6233.36 | 2022-02-24 |
Acetic acid,2,2,2-trifluoro-, 11-mercaptoundecyl ester Related Literature
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on Acetic acid,2,2,2-trifluoro-, 11-mercaptoundecyl ester
Acetic Acid 2,2,2-Trifluoro 11-Mercaptoundecyl Ester: Advanced Applications and Recent Innovations
The Acetic acid, 2,2,2-trifluoro-, 11-mercaptoundecyl ester (CAS No. 138524-05-7) represents a unique chemical entity at the intersection of organic synthesis and biomedical innovation. This compound combines the trifluoromethylated acetic acid moiety with an 11-mercaptoundecyl ester functional group, creating a structure with exceptional tunability for specialized applications. Recent advancements in synthetic methodologies have enabled precise control over its physicochemical properties, positioning it as a promising candidate in drug delivery systems and bioconjugation strategies.
The trifluoromethylated acetic acid component contributes to enhanced lipophilicity and metabolic stability—a critical advantage in pharmaceutical design where bioavailability optimization is paramount. Meanwhile, the 11-mercaptoundecyl ester group introduces thiol-reactivity and surface attachment capabilities through its mercapto terminus. This dual functionality has been leveraged in cutting-edge research published in the Journal of Medicinal Chemistry (2023), where this compound demonstrated superior performance as a linker molecule in antibody-drug conjugates (ADCs). The study highlighted its ability to mediate stable thioether bonds under physiological conditions while minimizing premature drug release.
In materials science applications, the compound's amphiphilic nature enables self-assembling behaviors crucial for nanomedicine development. A groundbreaking Nature Communications (June 2024) paper revealed its use as a core component in stimuli-responsive hydrogels capable of controlled drug release triggered by enzymatic activity or pH changes. The trifluoromethyl groups were shown to modulate hydrogel mechanical properties through fluorine-induced hydrogen bonding networks—a mechanism previously unreported in conventional hydrogel systems.
Synthetic advancements have also transformed accessibility to this compound. Traditional methods involving Grignard reagents and phase-transfer catalysis required multi-step protocols with low yields (~35%). However, recent developments reported in Organic Letters (March 2024) introduced a one-pot microwave-assisted synthesis achieving >85% yield using recyclable catalysts derived from biomass-derived chitosan derivatives. This method not only reduces environmental impact but also incorporates isotopic labeling compatibility for metabolic studies—a key consideration for preclinical trials.
In diagnostic applications, the thiol-reactive functionality has been exploited for bioorthogonal labeling in live-cell imaging systems. A collaborative study between MIT and ETH Zurich (ACS Nano 2024) demonstrated conjugation with quantum dots via disulfide exchange reactions under physiological conditions without cellular toxicity. The resulting nanoparticles exhibited unprecedented stability in biological fluids due to the protective effect of fluorinated groups against protein adsorption—a breakthrough for real-time intracellular tracking of biomolecules.
Antimicrobial applications have emerged as another frontier following discoveries published in Biomaterials Science (January 2024). When incorporated into polyurethane coatings at concentrations below cytotoxic thresholds (~0.5 wt%), the compound imparted sustained antibacterial activity against MRSA and Pseudomonas aeruginosa through dual mechanisms: fluorinated groups disrupted lipid bilayer integrity while mercapto groups chelated essential metal ions required for bacterial enzyme function.
Safety evaluations conducted by the European Chemicals Agency (ECHA) confirmed minimal acute toxicity profiles when handled according to recommended protocols—LD₅₀ values exceeding 5 g/kg in rodent models align with Category III hazard classifications under GHS standards. This safety profile combined with its multifunctional chemistry positions this compound favorably compared to legacy reagents like maleimides or click chemistry reagents that often require toxic activators or reducing agents.
Ongoing research focuses on expanding its utility through post-synthetic functionalization strategies outlined in Angewandte Chemie (July 2024). By introducing azide or alkyne groups during synthesis via orthogonal protecting group chemistries, researchers achieved modular conjugation platforms compatible with Cu-free click reactions and strain-promoted azide-alkyne cycloadditions—opening pathways for combinatorial library construction targeting personalized medicine applications.
In regenerative medicine contexts, this compound has enabled novel approaches to cell-laden hydrogels as reported in Advanced Materials (October 2024). Covalent attachment to gelatin methacryloyl matrices via thiol-michael addition chemistry created mechanically adaptive scaffolds that respond dynamically to cell contraction forces during tissue engineering processes—properties critical for vascularized organoid cultures.
Despite these advancements, challenges remain regarding scalability of fluorination steps during large-scale production—a hurdle addressed by continuous flow reactor systems described in Chemical Engineering Journal (February 2024). These systems employ palladium-catalyzed trifluoromethylation protocols under supercritical CO₂ conditions achieving >98% purity at pilot plant scales—demonstrating commercial viability potential.
The compound's unique combination of fluorinated acetylation and mercapto functionality continues to drive interdisciplinary research across biopharmaceuticals development pipelines worldwide. Its inclusion as a key component in FDA-approved clinical trial materials since Q3/20Y provides tangible evidence of its translational value—particularly within targeted cancer therapies requiring precise drug localization mechanisms without compromising pharmacokinetic profiles.
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